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Compound of Interest

Compound Name: 4-(5-Fluoro-2-methylphenyl)phenol

CAS No.: 1261983-91-8

Cat. No.: B6369997

Get Quote

Executive Summary & Strategic Analysis
Target Molecule: 4-(5-Fluoro-2-methylphenyl)phenol Molecular Formula: C₁₃H₁₁FO

Molecular Weight: 202.23 g/mol Key Structural Features: Biaryl axis, phenolic hydroxyl (H-bond

donor), ortho-methyl steric handle, meta-fluoro electronic modulator.[1]

Synthetic Strategy: The Suzuki-Miyaura Protocol
The most robust route to this biaryl system is the Palladium-catalyzed Suzuki-Miyaura cross-

coupling.[1][2][3] We will utilize 2-Bromo-4-fluorotoluene and 4-Hydroxyphenylboronic acid.[1]

Why this route?

Regiospecificity: The boron/halide functionalization pre-determines the biaryl axis, avoiding

isomer mixtures common in Friedel-Crafts approaches.[1]

Steric Management: The ortho-methyl group on the electrophile (bromide) introduces steric

strain.[1] We will employ a bidentate ligand catalyst (Pd(dppf)Cl₂) to stabilize the active Pd
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species and enhance the reductive elimination step compared to monodentate phosphines

like PPh₃.[1]

Atom Economy: Direct coupling of the free phenol avoids protection/deprotection steps,

though it requires careful pH control to prevent catalyst poisoning by phenoxide binding.[1]

Retrosynthetic Analysis & Pathway
The logical disconnection occurs at the biaryl bond.[1]
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Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.[1]

Experimental Protocol
Materials & Reagents Table
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Reagent CAS No.[1] Equiv.[1][4] Role

2-Bromo-4-

fluorotoluene
1422-53-3 1.0

Electrophile (Aryl

Halide)

4-

Hydroxyphenylboronic

acid

71597-85-8 1.2
Nucleophile (Boronic

Acid)

Pd(dppf)Cl₂[1] ·

CH₂Cl₂
95464-05-4 0.03 Catalyst

Potassium Carbonate

(K₂CO₃)
584-08-7 3.0 Base (Activator)

1,4-Dioxane 123-91-1 - Solvent (Organic)

Water (Degassed) 7732-18-5 - Co-solvent

Step-by-Step Synthesis Procedure
Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon) to prevent

homocoupling and catalyst oxidation.[1]

System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a

magnetic stir bar, reflux condenser, and temperature probe. Cool under a stream of Argon.[1]

Reagent Charging: Charge the flask with 2-Bromo-4-fluorotoluene (1.89 g, 10.0 mmol) and

4-Hydroxyphenylboronic acid (1.66 g, 12.0 mmol).

Solvent Addition: Add 1,4-Dioxane (40 mL) and degassed Water (10 mL). The 4:1 ratio

ensures solubility of both the organic halide and the inorganic base.[1]

Critical Check: Sparge the solvent mixture with Argon for 15 minutes before adding the

catalyst.[1] Dissolved oxygen is the primary cause of Suzuki reaction failure.[1]

Base & Catalyst: Add K₂CO₃ (4.15 g, 30.0 mmol). Then, quickly add the Pd(dppf)Cl₂ complex

(245 mg, 0.3 mmol).[1]

Reaction: Heat the mixture to 90°C for 12–16 hours.
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Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1).[1] The bromide spot (Rf

~0.[1]8) should disappear; the product (Rf ~0.[1]3) will appear as a UV-active spot that

stains with KMnO₄ or PMA.[1]

Workup:

Cool to room temperature.[1][2][5][6]

Acidify carefully with 1M HCl to pH ~6 (neutralize excess carbonate and ensure phenol is

protonated).[1]

Extract with Ethyl Acetate (3 x 30 mL).[1]

Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purification Strategy
The crude residue will likely contain unreacted boronic acid (polar) and phosphine oxides.[1]

Method: Flash Column Chromatography.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1]

Mobile Phase: Gradient elution from 100% Hexane to 10% EtOAc/Hexane.[1]

Crystallization (Optional High-Purity Step): Recrystallize the chromatographed solid from a

hot Hexane/Toluene mixture to remove trace palladium contaminants.[1]

Mechanistic Workflow
The following diagram illustrates the catalytic cycle tailored to this specific steric environment.
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Figure 2: Catalytic cycle. Note that the Transmetallation step is often rate-limiting in sterically

hindered biaryls.[1]

Characterization & Validation
As this is a specific intermediate, the following data represents the expected spectral signature

based on first-principles chemical shift analysis and literature precedents for similar fluorinated

biaryls.

1H NMR (400 MHz, CDCl₃)[1]
δ 7.25 – 7.15 (m, 3H): Overlapping signals from the fluorinated ring (H3, H6) and the phenol

ring (AA' portion).[1]

Note: The proton ortho to the methyl group (H6 of the toluene ring) will show a doublet

with J ~8 Hz.[1]
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δ 6.95 – 6.85 (m, 4H):

Phenol ring protons ortho to the hydroxyl (BB' portion, d, J ~8.5 Hz).[1]

Fluorinated ring proton H4 (ortho to F, meta to connection) will appear as a multiplet (dt or

dd).[1]

δ 4.90 (s, 1H): Phenolic -OH (Broad, D₂O exchangeable).[1]

δ 2.25 (s, 3H): Aryl Methyl group.[1] Diagnostic singlet.

13C NMR (100 MHz, CDCl₃)[1]
~162.0 ppm (d, J_CF ~245 Hz): C-F carbon (Definitive doublet).[1]

~155.0 ppm: Phenolic C-OH.[1]

~130-115 ppm: Aromatic carbons.[1] Look for C-F coupling splitting patterns in the toluene

ring carbons.[1]

~20.5 ppm: Methyl carbon.[1]

19F NMR (376 MHz, CDCl₃)[1]
δ -115.0 to -118.0 ppm: Single signal (multiplet due to H-F coupling).[1] This confirms the

integrity of the fluorine substituent during the coupling.[1]

Mass Spectrometry (HRMS-ESI)
Calculated [M-H]⁻: 201.0721

Found: 201.0725 (Expected within 5 ppm error).[1]

Safety & Handling
Fluorinated Aromatics: Generally stable, but avoid strong reducing agents which can

defluorinate the ring.[1]
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Palladium Residues: Pd is heavy metal toxic.[1] Ensure aqueous waste is segregated.[1]

Use thiourea scavengers if the product is intended for biological assays to reduce Pd content

to <10 ppm.[1]

Hydroxyphenylboronic Acid: Can degrade upon prolonged storage; store at 4°C.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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